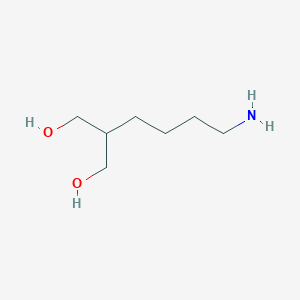

2-(4-Aminobutyl)-1,3-propanediol

Overview

Description

Sutent is a small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It was approved by the FDA in January 2006 for two distinct indications: renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST) . Notably, it was the first cancer drug to receive simultaneous approval for these two different uses.

Preparation Methods

Synthetic Routes:: Sunitinib’s chemical structure consists of a pyrrole ring system with a fluorinated indole moiety. The synthetic routes involve several steps, including the coupling of key intermediates and subsequent functional group modifications. While the exact proprietary synthesis is not publicly disclosed, it typically starts from commercially available starting materials.

Industrial Production:: Sutent is produced on an industrial scale using efficient synthetic processes. The pharmaceutical industry employs optimized methods to ensure high yield, purity, and reproducibility.

Chemical Reactions Analysis

Reactions Undergone:: Sunitinib can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its pharmacological activity.

Common Reagents and Conditions::Oxidation: Oxidative transformations may involve reagents like peracids or metal-based oxidants.

Reduction: Reduction steps often employ hydrides (e.g., lithium aluminum hydride) or metal catalysts.

Substitution: Substitution reactions can occur at specific positions on the indole ring.

Major Products:: The major products formed during these reactions include intermediates crucial for binding to RTKs and inhibiting their activity.

Scientific Research Applications

Sutent’s applications extend beyond cancer treatment:

Chemistry: Researchers study its synthesis and reactivity.

Biology: Sunitinib’s effects on cell signaling pathways are investigated.

Medicine: Beyond RCC and GIST, it’s explored for other malignancies.

Industry: Its use in drug discovery and development is significant.

Mechanism of Action

Sunitinib’s primary mechanism involves inhibiting multiple RTKs, including VEGFR, PDGFR, and KIT. By blocking these receptors, it disrupts tumor growth, angiogenesis, and metastasis. The downstream pathways affected include MAPK and PI3K/AKT.

Comparison with Similar Compounds

Sutent stands out due to its dual approval for RCC and GIST. Similar compounds include sorafenib, pazopanib, and regorafenib, each with distinct target profiles.

Properties

IUPAC Name |

2-(4-aminobutyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2/c8-4-2-1-3-7(5-9)6-10/h7,9-10H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUZCSLNRDJKKMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30154681 | |

| Record name | 2-(4-Aminobutyl)-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30154681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125162-81-4 | |

| Record name | 2-(4-Aminobutyl)-1,3-propanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125162814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Aminobutyl)-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30154681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15116.png)

![DI-[2-(4-Pyridyl)ethyl]sulfide](/img/structure/B15134.png)

![S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt](/img/structure/B15136.png)